(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester
Description
(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester (CAS: PA 03 89820) is a thiazole-derived compound characterized by two trityl (triphenylmethyl) groups: one on the amino substituent of the thiazole ring and another on the oxyimino moiety. Its molecular formula is C₄₅H₃₇N₃O₃S, with a molecular weight of 699.86 g/mol . The Z-configuration of the oxyimino group is critical for its stereochemical properties. This compound is primarily used as an intermediate in synthesizing cephalosporin antibiotics, where the trityl groups act as protective moieties during synthetic steps to prevent unwanted side reactions .
Properties
IUPAC Name |
ethyl (2Z)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H37N3O3S/c1-2-50-42(49)41(48-51-45(37-27-15-6-16-28-37,38-29-17-7-18-30-38)39-31-19-8-20-32-39)40-33-52-43(46-40)47-44(34-21-9-3-10-22-34,35-23-11-4-12-24-35)36-25-13-5-14-26-36/h3-33H,2H2,1H3,(H,46,47)/b48-41- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRLRAWKHDWOEM-BCUHICPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H37N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation and Amino Group Protection
The 2-aminothiazole core is synthesized via the Hantzsch thiazole reaction , where ethyl acetoacetate reacts with thiourea in the presence of bromine to form 2-aminothiazol-4-yl acetic acid ethyl ester. Subsequent protection of the amino group is achieved using trityl chloride (triphenylmethyl chloride) under basic conditions (e.g., triethylamine in tetrahydrofuran). This step ensures regioselectivity and prevents undesired side reactions during downstream coupling.
Reaction Conditions:
Oxyimino Group Introduction and Tritylation
The oxyimino moiety is introduced by reacting ethyl glyoxylate with hydroxylamine hydrochloride to form ethyl 2-(hydroxyimino)acetate. The Z-configuration is favored under mildly acidic conditions (pH 4–5) at 0–5°C. Tritylation of the hydroxyl group follows, employing trityl chloride in anhydrous DCM with catalytic dimethylaminopyridine (DMAP).
Critical Parameters:
Coupling of Thiazole and Oxyimino Moieties
The final coupling step unites the tritylated thiazole and oxyimino fragments via a carbodiimide-mediated reaction . Ethyl 2-(2-tritylamino-thiazol-4-yl)acetate and ethyl 2-(trityloxyimino)acetate are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Optimized Conditions:
Crystallization and Purification
Isolation of the pure Z-isomer is achieved through controlled crystallization. The crude product is dissolved in a 1:3 mixture of THF and methyl tert-butyl ether (MTBE) and cooled to 5–10°C for 10–15 hours. This method avoids silica gel chromatography, enhancing scalability and reducing costs.
Analytical Data:
Comparative Analysis of Methodologies
The Hantzsch-derived approach outperforms alternative methods in yield and stereochemical control, making it the preferred industrial method.
Challenges and Mitigation Strategies
Trityl Group Stability
Trityl ethers and amines are prone to acid-catalyzed cleavage. To mitigate this, reactions are conducted under strictly anhydrous conditions, and workup avoids acidic aqueous phases.
Stereochemical Integrity
The Z-configuration is maintained by:
Industrial-Scale Adaptations
Chemical Reactions Analysis
Coupling Reactions
The ethyl ester reacts with cephalosporin nuclei (e.g., 7-aminocephalosporanic acid derivatives) to form the β-lactam antibiotic backbone. This involves:
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Nucleophilic acyl substitution : The ester’s carbonyl carbon reacts with the amino group of the cephalosporin nucleus .
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Stereochemical control : The (Z)-configuration of the oxyimino group ensures proper spatial orientation for antibiotic activity .
Deprotection Steps
Post-coupling, trityl groups are removed under acidic conditions (e.g., trifluoroacetic acid) to yield the active pharmaceutical ingredient (API):
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Trityl cleavage :
This step regenerates the free amino and hydroxyl groups critical for bioactivity .
Degradation and Impurity Formation
During synthesis, side reactions may occur, leading to impurities:
Reactivity with Nucleophiles
The ethyl ester undergoes nucleophilic attacks under basic conditions:
Comparative Stability Data
Reaction conditions and stability were analyzed across studies:
Industrial-Scale Optimization
Key parameters for large-scale synthesis include:
Scientific Research Applications
Synthesis of Antibiotics
One of the primary applications of (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester is its use as an intermediate in the synthesis of Cefdinir , a semi-synthetic, broad-spectrum antibiotic. Cefdinir is effective against a variety of bacterial infections and is widely used in clinical settings. The compound's structural features facilitate the modification necessary to produce derivatives with enhanced pharmacological properties .
Proteomics Research
The compound has been utilized in proteomics research, where it serves as a biochemical tool for studying protein interactions and functions. Its unique structure allows for specific binding to target proteins, making it useful in assays that require high specificity and sensitivity .
Development of Therapeutic Agents
Research indicates that derivatives of this compound may exhibit potential therapeutic effects beyond antibiotic activity. Studies are ongoing to explore its efficacy against various diseases, including cancer and infectious diseases. The thiazole moiety is particularly noted for its biological activity, which may contribute to the development of new therapeutic agents .
Case Study 1: Synthesis Pathway Optimization
A study focused on optimizing the synthesis pathway for this compound revealed improvements in yield and purity when specific reaction conditions were adjusted. This optimization is crucial for scaling up production for pharmaceutical applications.
In a comparative study assessing the biological activity of various thiazole derivatives, this compound demonstrated significant antimicrobial activity against resistant strains of bacteria. This finding supports further investigation into its potential as a lead compound for drug development.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antibiotic Synthesis | Intermediate for Cefdinir production |
| Proteomics Research | Biochemical tool for protein interaction studies |
| Therapeutic Agent Development | Potential for new drugs targeting cancer and infections |
Mechanism of Action
The mechanism of action for (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The trityl groups might enhance the compound’s stability or binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
The trityl groups in the target compound distinguish it from analogous thiazole derivatives. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
Steric Effects: The trityl groups in the target compound introduce significant steric hindrance, reducing nucleophilic reactivity compared to smaller analogs like Ethyl (2Z)-2-(2-amino-thiazol-4-yl)-2-(methoxyimino)acetate .
Solubility : The ethyl ester group enhances lipophilicity relative to the carboxylic acid form (CAS: PA 03 89810), favoring organic-phase reactions .
Synthetic Utility: Trityl groups protect reactive amino and oxyimino sites during cephalosporin synthesis, preventing side reactions in multi-step processes .
Biological Activity
(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester, commonly referred to as Tritylamino-thiazole derivative, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C₄₃H₃₃N₃O₃S
- Molecular Weight : 671.805 g/mol
- CAS Number : 68786-47-0
- IUPAC Name : (2Z)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetic acid
The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The trityl groups enhance the lipophilicity of the molecule, potentially improving its bioavailability.
Anti-inflammatory Effects
Thiazole derivatives are also recognized for their anti-inflammatory properties. The incorporation of amino groups and oxime functionalities in the structure may contribute to modulating inflammatory pathways. In related studies, compounds with similar moieties have been shown to reduce inflammation in animal models, indicating that this compound could possess similar effects .
Case Studies and Research Findings
- Synthesis and Testing : A study synthesized various thiazole derivatives and evaluated their biological activities. The derivatives were tested for their antibacterial properties against standard bacterial strains, showing significant inhibition zones compared to controls .
- Mechanism of Action : The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is consistent with findings from related thiazole compounds that target bacterial enzymes critical for cell wall biosynthesis .
- In Vivo Studies : In vivo studies conducted on structurally similar compounds have shown promising results in reducing inflammation in models of arthritis and other inflammatory conditions. These studies suggest that this compound may exhibit similar therapeutic benefits .
Data Table: Summary of Biological Activities
Q & A
Q. Key Data :
- Reaction solvents: DMF for protection, DMSO for alkylation.
- Catalysts: TEA for tritylation, K₂CO₃ for alkylation.
- Yields: ~60–75% after recrystallization (exact yields depend on purity of intermediates) .
Basic: How is the stereochemical integrity of the (Z)-configuration maintained during synthesis?
Methodological Answer:
The (Z)-configuration is stabilized via:
- Steric Hindrance : Bulky trityl groups on the amino and oxyimino moieties prevent isomerization during alkylation or hydrolysis .
- Low-Temperature Conditions : Critical steps (e.g., alkylation) are performed at 0–5°C to minimize thermal rearrangement .
- Analytical Validation : Post-synthesis confirmation via ¹H NMR (δ 8.2–8.5 ppm for oxyimino protons) and X-ray crystallography (if crystalline derivatives are available) .
Advanced: How can conflicting NMR data for oxyimino protons be resolved in derivatives of this compound?
Methodological Answer:
Contradictory NMR signals (e.g., δ 8.2 vs. 8.5 ppm) may arise from:
Q. Resolution Protocol :
- Use 2D NMR (COSY, NOESY) to identify coupling partners.
- Validate with HPLC-MS to rule out byproducts (e.g., (E)-isomers) .
Advanced: What strategies optimize the alkylation of the hydroxyl group while minimizing trityl group cleavage?
Methodological Answer:
Trityl cleavage is minimized by:
- Mild Alkylating Agents : Use tert-butyl bromoesters instead of methyl iodide to reduce nucleophilic attack on trityl groups .
- Controlled Basicity : K₂CO₃ in DMSO (pH 8–9) avoids strong alkaline conditions that hydrolyze trityl ethers .
- Short Reaction Times : Monitor via TLC (hexane:EtOAc 3:1) to halt the reaction at 85–90% conversion .
Q. Optimized Conditions :
Basic: What are the primary applications of this compound in drug development?
Methodological Answer:
The compound serves as:
Cephalosporin Intermediate : Acylates 7-aminocephalosporanic acid (7-ACA) to introduce thiazole-based side chains, enhancing β-lactamase resistance .
Antimicrobial Agent : Derivatives show activity against Gram-negative bacteria (e.g., E. coli MIC: 2–4 µg/mL) .
Prodrug Design : Ester hydrolysis in vivo releases active acids for prolonged action .
Q. Supporting Data :
- Bioactivity: 2-(2-Tritylamino-4-thiazolyl)glyoxylic acid (CAS 68363-44-0) derivatives exhibit broad-spectrum antibacterial effects .
Advanced: How does the trityl group influence the compound’s stability and reactivity?
Methodological Answer:
- Stability : Trityl groups protect against:
- Reactivity Trade-offs :
Q. Stability Data :
Advanced: How to address low yields in the final hydrolysis step to isolate the free acid?
Methodological Answer:
Low yields (<50%) occur due to:
Q. Yield Improvement :
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm trityl protons (δ 7.2–7.4 ppm, aromatic) and oxyimino protons (δ 8.2–8.5 ppm) .
- IR Spectroscopy : Identify C=O (1720 cm⁻¹), C=N (1600 cm⁻¹), and N-H (3300 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 668.3) validates molecular weight .
- X-ray Diffraction : Resolves (Z)-configuration in crystalline derivatives .
Advanced: How to mitigate racemization during ester-to-acid conversion?
Methodological Answer:
Racemization is minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
